![molecular formula C₁₁H₉D₅NNaO₈S B1146101 Methocarbamol-O-sulfate-d5 Sodium Salt CAS No. 1330055-80-5](/img/structure/B1146101.png)
Methocarbamol-O-sulfate-d5 Sodium Salt
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Description
Methocarbamol-O-sulfate-d5 Sodium Salt, also known as 3-(2-Methoxyphenoxy)-1,2-propanediol-d5 1-Carbamate 2-(Hydrogen Sulfate) Sodium Salt, is a stable isotopically labeled alanine derivative . It has a molecular weight of 348.32 and a molecular formula of C11H9D5NNaO8S . It is used for research purposes .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that this compound is used for research purposes , and its reactions may depend on the specific experimental conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results. Its molecular weight is 348.32 .Mechanism of Action
The mechanism of action of Methocarbamol, the parent compound of Methocarbamol-O-sulfate-d5 Sodium Salt, is not fully understood. It likely works in the brain to relax the nerves that usually turn on your muscles. It may also directly block sodium channels in muscles, causing them to stay relaxed longer .
properties
IUPAC Name |
sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFYAQEVOZTLQ-ADIOSLTNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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